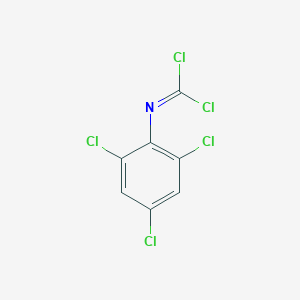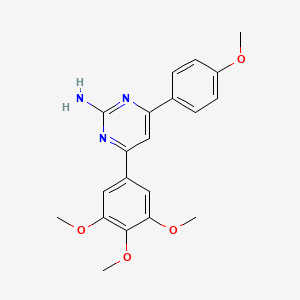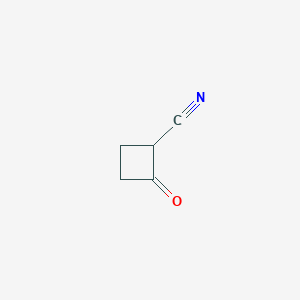
2-Oxocyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxocyclobutane-1-carbonitrile (OCBC) is an organic compound with a variety of applications in the pharmaceutical, chemical, and agricultural industries. It has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. OCBC is also used as a catalyst in the production of a variety of products, including polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor.
Aplicaciones Científicas De Investigación
2-Oxocyclobutane-1-carbonitrile has a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a catalyst in the production of polymers and biopolymers. Additionally, it has been used in the production of biodegradable plastics and as a corrosion inhibitor. 2-Oxocyclobutane-1-carbonitrile has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Mecanismo De Acción
2-Oxocyclobutane-1-carbonitrile is a cyclic carbonitrile which can act as a nucleophile in the presence of a strong acid. It can react with a variety of substrates, including alcohols, amines, and carboxylic acids, to form a variety of products. It can also act as a catalyst in the formation of polymers and biopolymers.
Biochemical and Physiological Effects
2-Oxocyclobutane-1-carbonitrile has a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. Additionally, it has been shown to have antifungal activity against several species of fungi. It has also been shown to have cytotoxic activity against a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxocyclobutane-1-carbonitrile has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound. Additionally, it is soluble in a variety of solvents and is stable under a variety of conditions. However, it can be toxic in high concentrations, and it can react with a variety of substrates.
Direcciones Futuras
The potential future applications of 2-Oxocyclobutane-1-carbonitrile are numerous. It could be used in the production of biodegradable plastics or as a corrosion inhibitor. Additionally, it could be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, it could be used in the synthesis of drugs and agrochemicals. Finally, it could be used as a catalyst in the production of polymers and biopolymers.
Métodos De Síntesis
2-Oxocyclobutane-1-carbonitrile can be synthesized through a variety of methods, including the reaction of cyclobutanol with cyanogen bromide, the reaction of cyclobutanol with cyanuric chloride, and the reaction of cyclobutanol with ethyl cyanoacetate. The reaction of cyclobutanol with cyanuric chloride is the most common method of synthesis, and it is a simple and cost-effective method of producing 2-Oxocyclobutane-1-carbonitrile.
Propiedades
IUPAC Name |
2-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-2-5(4)7/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNIPMCMAOFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclobutane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

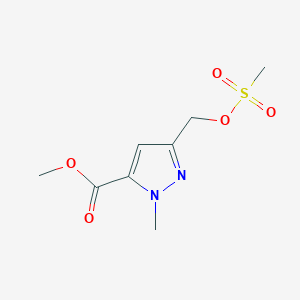
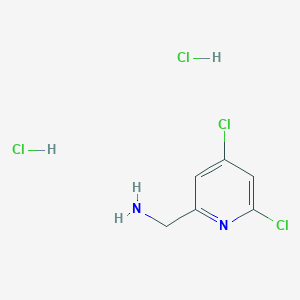
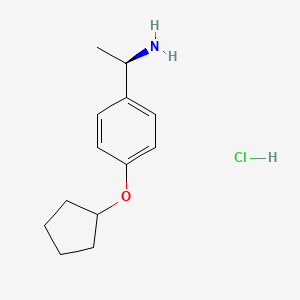
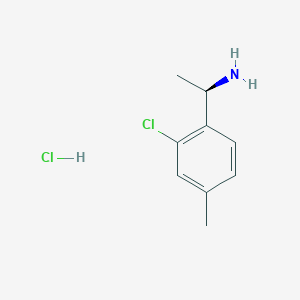
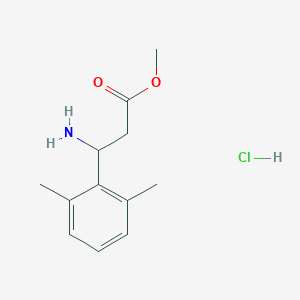
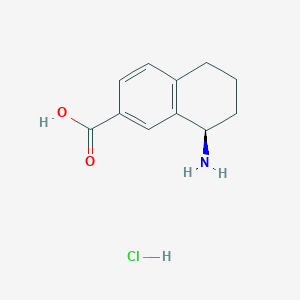
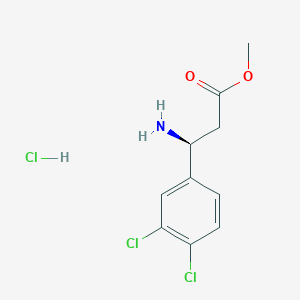
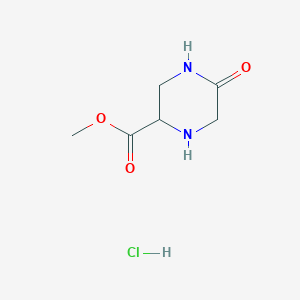
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)
